H-Arg-OtBu 2HCl
Description
Contextualizing H-Arg-OtBu 2HCl within Arginine Derivatives and Protected Amino Acids
This compound belongs to a class of compounds known as protected amino acids. In peptide chemistry, it is often necessary to selectively block reactive functional groups on an amino acid to prevent unwanted side reactions during the formation of peptide bonds. nih.gov this compound is a derivative of L-arginine where the carboxylic acid group is protected as a tert-butyl (tBu) ester and the guanidino group in the side chain is protonated and stabilized as a dihydrochloride (B599025) salt. chemimpex.comnih.gov
The tert-butyl ester is a temporary protecting group that can be removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.de This strategy is a cornerstone of the widely used fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) approach. nih.gov The protection of the arginine side chain is particularly critical due to the high basicity of the guanidinium (B1211019) group, which can lead to undesirable side reactions. rsc.orgub.edu While various protecting groups exist for the arginine side chain, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the use of the protonated form in this compound offers a simplified approach for certain synthetic applications. rsc.orgrsc.org
Historical Development and Significance of Protecting Group Strategies in Peptide Synthesis
The development of peptide synthesis has been intrinsically linked to the evolution of protecting group strategies. Early methods were often plagued by low yields and the formation of numerous side products. The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1950s, followed by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, revolutionized the field.
The Fmoc/tBu strategy, introduced in the 1970s, offered a milder alternative to the Boc/Bzl (benzyl) strategy, which required harsh acidic conditions for deprotection. iris-biotech.de The Fmoc group is base-labile, allowing for its removal under conditions that leave the acid-labile tBu and other side-chain protecting groups intact. iris-biotech.de This orthogonality is a key principle in modern peptide synthesis, enabling the selective deprotection of specific functional groups. iris-biotech.de
The protection of the arginine side chain has remained a significant challenge. rsc.orgub.edu A variety of sulfonyl-type protecting groups, including tosyl (Tos), Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf, have been developed to mask the reactivity of the guanidinium group. nih.govrsc.orgpeptide.com Each of these groups offers different levels of acid lability, allowing chemists to choose the most appropriate one for a given synthesis. ub.edu The development of more acid-labile groups like MIS (1,2-dimethylindole-3-sulfonyl) continues to address the challenges associated with synthesizing arginine-rich or acid-sensitive peptides. rsc.orgub.edu
Scope and Research Trajectories of this compound in Academic Disciplines
The utility of this compound extends across several scientific disciplines, primarily due to its role as a building block in peptide synthesis. chemimpex.com
Key Research Applications:
Pharmaceutical Development: As a precursor in the synthesis of peptides, this compound is used in the development of new therapeutic agents. chemimpex.com Many biologically active peptides, including hormones and neurotransmitters, contain arginine residues that are critical for their function. nih.gov
Biochemical Research: This compound is employed in studies investigating protein synthesis, cell signaling, and metabolic pathways. chemimpex.com The ability to incorporate protected arginine derivatives into peptides allows researchers to probe the structure-activity relationships of these biomolecules.
Materials Science: Arginine-containing peptides are being explored for their potential in creating novel biomaterials with specific properties, such as self-assembling nanofibers and drug delivery vehicles.
The ongoing research in peptide chemistry continues to refine and expand the applications of protected amino acids like this compound. The development of more efficient coupling reagents and deprotection strategies further enhances the utility of this important synthetic building block.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride nih.govnative-protein.com |
| CAS Number | 87459-72-1 chemimpex.comnative-protein.comiris-biotech.de |
| Molecular Formula | C10H22N4O2·2HCl chemimpex.comnative-protein.comiris-biotech.de |
| Molecular Weight | 303.23 g/mol chemimpex.combiosynth.com |
| Appearance | White to off-white powder chemimpex.com |
| Purity | ≥ 98% (TLC) chemimpex.com |
| Storage Temperature | ≤ -15 °C or -20°C chemimpex.comiris-biotech.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFOKKSRMYGTQT-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735326 | |
| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87459-72-1 | |
| Record name | tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of H Arg Otbu 2hcl in Peptide Chemistry
H-Arg-OtBu 2HCl as a Core Building Block in Peptide Synthesis
The utility of this compound and its protected forms, like Fmoc-Arg(Pbf)-OtBu, is central to the construction of arginine-containing peptides. smolecule.comnih.gov The tert-butyl ester at the C-terminus is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage step. rsc.orgiris-biotech.de This orthogonality is the cornerstone of the widely adopted Fmoc/tBu strategy in peptide synthesis. rsc.org The Pbf group on the arginine side chain is also acid-labile, allowing for its simultaneous removal with the tBu ester and other side-chain protecting groups in a single step. peptide.comthermofisher.com This makes H-Arg-OtBu derivatives highly compatible with standard synthetic workflows.
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a dominant technology for producing peptides, where a peptide chain is assembled sequentially while anchored to an insoluble polymeric support (resin). rsc.org The use of building blocks derived from this compound, such as Fmoc-Arg(Pbf)-OH, is standard practice in Fmoc-based SPPS. rsc.orgnih.gov The process involves iterative cycles of deprotection of the Nα-Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. nih.gov The solid support allows for the easy removal of excess reagents and by-products by simple filtration and washing, streamlining the synthesis process. rsc.org
The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, or coupling reagent. These reagents convert the carboxylic acid into a more reactive species, facilitating the reaction. For the incorporation of arginine derivatives like Fmoc-Arg(Pbf)-OH, several highly efficient coupling systems are employed, typically involving an activating agent and a tertiary base. nih.gov
A widely used system is the combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA). rsc.org HBTU reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive OBt-ester intermediate, which then rapidly acylates the N-terminal amine of the peptide chain. DIPEA acts as a proton scavenger, maintaining the necessary basic conditions for the reaction to proceed. rsc.org Other common uronium/aminium salt-based reagents include HATU and HCTU, which generate even more reactive activated esters and are particularly useful for sterically hindered couplings. Phosphonium-based reagents like PyBOP are also effective. rsc.orgmerckmillipore.com The choice of reagent can impact reaction efficiency and the potential for side reactions like racemization. luxembourg-bio.comresearchgate.net
Table 1: Common Coupling Reagent Systems in SPPS
| Coupling Reagent | Full Name | Activating Additive (if separate) | Base | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt (often inherently present) | DIPEA, NMM | Widely used, efficient, forms OBt active ester. researchgate.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt (inherently present) | DIPEA, NMM | Highly efficient, especially for difficult couplings, due to the reactivity of the OAt ester. rsc.org |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | DIPEA, NMM | Phosphonium-based reagent, less risk of guanidinylation side reactions compared to some uronium salts. rsc.orgmerckmillipore.com |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt (inherently present) | DIPEA, NMM | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole (B28993) ring. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma Pure (inherently present) | DIPEA, NMM | Oxyma-based reagent reported to offer superior racemization suppression. mesalabs.com |
In Fmoc/tBu SPPS, the peptide is attached to the solid support via an acid-labile linker. The choice of linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for its cleavage. thermofisher.com For synthesizing peptides with a C-terminal carboxylic acid, resins with linkers like 2-chlorotrityl chloride (2-CTC) or Wang are commonly used. rsc.orgcblpatras.gr The 2-CTC resin is particularly advantageous as it allows the peptide fragment to be cleaved under very mild acidic conditions, which keeps the acid-labile side-chain protecting groups (like Pbf and tBu) intact. cblpatras.gr
Final cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA). sigmaaldrich.com For peptides containing sensitive residues like arginine and tryptophan, this cocktail must include "scavengers." google.com When the Pbf group is cleaved from arginine, it generates reactive cationic species that can modify other residues, particularly tryptophan, through sulfonation. sigmaaldrich.comgoogle.com Scavengers are nucleophilic compounds that trap these reactive species. sigmaaldrich.com A standard and effective non-odorous cleavage mixture for most sequences, including those with Arg(Pbf), is a solution of TFA, water, and triisopropylsilane (B1312306) (TIS). nih.govsigmaaldrich.com
Table 2: Representative TFA-Based Cleavage Cocktails for Arg(Pbf)-Containing Peptides
| Reagent Cocktail | Composition (v/v/v) | Scavengers | Key Applications & Notes |
| TFA/H₂O/TIS | 95:2.5:2.5 | Water, Triisopropylsilane (TIS) | A general-purpose, effective cocktail for most peptides, including those with Arg(Pbf) and Trp(Boc). nih.govsigmaaldrich.com TIS is a very efficient cation scavenger. sigmaaldrich.com |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT | Water, Phenol, Thioanisole, Ethanedithiol (EDT) | A classic, robust cocktail for complex peptides with multiple sensitive residues. The combination of scavengers protects against a wide range of side reactions. sigmaaldrich.com |
| TFA/DCM | 1:1 to 1:99 | None (or added as needed) | Used for very mild cleavage from hyper-acid sensitive resins like 2-chlorotrityl, preserving side-chain protecting groups for fragment synthesis. thermofisher.comcblpatras.gr |
| TFA/H₂O | 95:5 | Water | Suitable for simple peptides without sensitive residues like Trp, Met, or Cys. Can be used for peptides with Arg(Pbf). thermofisher.com |
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, involves carrying out the synthesis entirely in a solution. While SPPS is often preferred for its simplicity and speed for research-scale synthesis, LPPS is highly scalable and can be more economical for the large-scale industrial production of peptides. google.comgoogle.com In LPPS, purification of intermediates is required after each step, which can be more labor-intensive but ensures the high purity of each fragment before the next coupling. google.com this compound and its protected derivatives are crucial reagents in LPPS, particularly in segment condensation strategies. google.comgoogle.com
A powerful strategy in LPPS is segment condensation, where smaller, fully protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. google.compatsnap.com This approach minimizes the number of repetitive coupling and deprotection steps on a large, potentially poorly soluble molecule. A patent for the synthesis of Argireline describes a liquid-phase method where a protected pentapeptide segment is condensed with H-Arg-NH2 2HCl in solution to yield the protected hexapeptide. google.com Another example involves the synthesis of an Icatibant intermediate, where a protected tetrapeptide is coupled with H-Arg(Pbf)-OtBu HCl in solution. google.com The success of these couplings relies on efficient coupling reagents that minimize racemization at the C-terminal residue of the activating fragment. luxembourg-bio.com
Hybrid approaches combine the advantages of both SPPS and LPPS. rsc.orggoogle.com In this strategy, protected peptide fragments are efficiently prepared using SPPS on a suitable resin (often a hyper-acid sensitive one like 2-chlorotrityl chloride). cblpatras.gr These fragments are then cleaved from the support with their side-chain protections intact and subsequently coupled together in solution. cblpatras.grgoogle.com This method avoids potential issues in SPPS associated with synthesizing very long peptides, such as aggregation and decreased coupling efficiency, while leveraging the speed of solid-phase methods for fragment assembly. google.com The synthesis of the anti-HIV drug Fuzeon™ is a prominent commercial success of the hybrid approach, where three protected fragments were synthesized via SPPS and then condensed in the liquid phase. cblpatras.gr This methodology is also applied to the synthesis of complex insulinotropic peptides, demonstrating its robustness for producing large and challenging sequences. rsc.orggoogle.com
Table 3: Mentioned Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | L-Arginine tert-butyl ester dihydrochloride (B599025) |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic Acid |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |
| NMM | N-Methylmorpholine |
| TIS | Triisopropylsilane |
| EDT | Ethanedithiol (1,2-ethanedithiol) |
| DCM | Dichloromethane |
| DMF | N,N-Dimethylformamide |
| 2-CTC Resin | 2-Chlorotrityl chloride resin |
| Wang Resin | p-Alkoxybenzyl alcohol resin |
| Argireline | Acetyl Hexapeptide-8 (Acetyl-Glu-Glu-Met-Gln-Arg-Arg-NH₂) |
| Icatibant | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic |
| Fuzeon™ (Enfuvirtide) | A 36-amino acid synthetic peptide |
Solution-Phase Peptide Synthesis (LPPS) Strategies Utilizing this compound
Segment Condensation Techniques in Liquid Phase
Deprotection Chemistry of the tert-Butyl Ester Group in Peptide Assembly
The tert-butyl (OtBu) ester is a widely used acid-labile protecting group in peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. thieme-connect.de The deprotection of the OtBu group from the arginine residue is a crucial step that is typically performed concurrently with the cleavage of the peptide from the solid-phase resin and the removal of other acid-sensitive side-chain protecting groups. thieme-connect.dethermofisher.com
The standard method for removing the tBu group involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comrsc.org The cleavage reaction is generally carried out in a "cleavage cocktail" containing TFA as the primary reagent, along with a variety of scavengers. These scavengers are essential to quench the reactive tert-butyl cations that are liberated during the deprotection process, thereby preventing the unwanted alkylation of sensitive amino acid residues within the peptide sequence, such as tryptophan or methionine. thermofisher.com
The specific composition of the cleavage cocktail can be adjusted based on the amino acid composition of the peptide. thermofisher.com For instance, a common cocktail might include TFA, water, and triisopropylsilane (TIS). rsc.org The reaction is typically stirred at room temperature for a few hours to ensure complete removal of the tBu group and other protecting groups. thermofisher.comrsc.org Following cleavage, the peptide is precipitated from the TFA solution using a cold organic solvent like diethyl ether. thermofisher.com
| Deprotection Reagent | Typical Conditions | Function | Reference |
| Trifluoroacetic Acid (TFA) | 95% TFA, with scavengers (e.g., H₂O, TIS, EDT) | Cleaves the tert-butyl ester and other acid-labile protecting groups. | thermofisher.com |
| Dichloromethane (DCM)/TFA | 1:1 mixture | Solvent system for deprotection in solution phase. | rsc.org |
| H₂SO₄ in tBuOAc | 1.5-3.0 equivalents | Selective deprotection of N-Boc groups in the presence of tBu esters. | researchgate.net |
| MeSO₃H in tBuOAc/CH₂Cl₂ | 1.5-3.0 equivalents | Selective deprotection of N-Boc groups in the presence of tBu esters. | researchgate.net |
Role of H Arg Otbu 2hcl in Medicinal Chemistry and Biochemical Research
Design and Synthesis of Peptide-Based Therapeutic Agents
The strategic use of H-Arg-OtBu 2HCl is central to the creation of various peptide-based drugs. The tert-butyl ester group temporarily masks the carboxylic acid function of arginine, allowing for selective reactions at other sites of the molecule during complex synthesis processes.
This compound in the Development of Nitric Oxide Donors for Cardiovascular Health
This compound plays a significant role as a precursor in the synthesis of nitric oxide (NO) donors, which are vital for developing treatments for cardiovascular diseases. chemimpex.com Nitric oxide is a critical signaling molecule involved in vasodilation, and its production is essential for maintaining vascular health and proper blood flow. chemimpex.com L-arginine is the natural substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO in the body. frontiersin.org
The synthesis of NO donors often involves modifying the arginine structure to allow for the controlled release of nitric oxide. This compound provides a convenient starting material for these chemical modifications. The tert-butyl ester protects the C-terminus of arginine, enabling chemists to selectively manipulate the guanidino group, which is the source of NO. This controlled synthesis is crucial for designing drugs that can deliver nitric oxide to specific tissues or release it under particular physiological conditions. Research has shown that supplementation with L-arginine can enhance the bioactivity of NO, contributing to improved endothelial function. frontiersin.org
Table 1: Role of Arginine Derivatives in Nitric Oxide Synthesis
| Compound/Factor | Role in NO Pathway | Implication for Cardiovascular Health |
| L-Arginine | Natural substrate for Nitric Oxide Synthase (NOS) | Essential for endogenous NO production and maintaining endothelial function. frontiersin.org |
| This compound | Precursor for synthetic NO donors | Enables the controlled chemical synthesis of drugs that release NO for therapeutic effects. chemimpex.com |
| Nitric Oxide (NO) | Vasodilator | Relaxes blood vessels, improves blood flow, and helps regulate blood pressure. chemimpex.comfrontiersin.org |
| Endothelial NOS (eNOS) | Enzyme catalyzing NO production from L-arginine | A key enzyme in the vascular endothelium for cardiovascular homeostasis. frontiersin.org |
Application in Antihypertensive Peptide Analogs (e.g., Angiotensin II Antagonists)
This compound is also utilized in the synthesis of peptide analogs that act as antagonists to the angiotensin II receptor. mdpi.com Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure. mdpi.comwikipedia.org Antagonists that block the action of angiotensin II are therefore effective antihypertensive agents. scielo.orgubc.ca
The synthesis of these peptide antagonists often involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain. The arginine residue is a common component of these analogs due to its ability to interact with the angiotensin II receptor. This compound, with its protected carboxyl group, is an ideal building block for incorporation into these synthetic peptides. The tert-butyl ester is stable during the coupling reactions but can be readily removed in the final deprotection step to yield the active peptide antagonist. This allows for the efficient and controlled synthesis of complex peptide drugs designed to treat hypertension. mdpi.com
Synthesis of Insulinotropic Peptides (e.g., GLP-1)
The synthesis of glucagon-like peptide-1 (GLP-1) and its analogs, which are potent insulinotropic agents used in the treatment of type 2 diabetes, represents another important application of arginine derivatives. google.comnih.govnih.gov GLP-1 is a peptide hormone that stimulates insulin (B600854) secretion from the pancreas in a glucose-dependent manner. nih.govbma.ch
The chemical synthesis of GLP-1 and its longer-acting analogs is a complex process that often employs solid-phase peptide synthesis. google.com Arginine residues are present in the native GLP-1 sequence and are crucial for its biological activity. During the synthesis, protected forms of arginine are required to prevent unwanted side reactions. While the direct use of this compound might be part of a broader strategy, more commonly, arginine derivatives with side-chain protection (like Pbf) are used in conjunction with C-terminal protection. iris-biotech.de The principles of using protected amino acid building blocks, exemplified by this compound, are fundamental to the successful assembly of these therapeutic peptides. The tert-butyl ester can serve as a temporary protecting group for the C-terminus during the synthesis of peptide fragments that are later joined together. google.com
This compound as a Precursor for Enzyme Inhibitor Synthesis
The unique chemical properties of this compound also make it a valuable starting material for the synthesis of various enzyme inhibitors, which are critical tools in biochemical research and drug discovery.
Derivatization to Arginase Inhibitors (e.g., Nω-hydroxyarginine)
This compound can be chemically modified to produce inhibitors of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. frontiersin.org By inhibiting arginase, more L-arginine is available for the production of nitric oxide, which can be beneficial in conditions associated with endothelial dysfunction.
One such arginase inhibitor is Nω-hydroxy-L-arginine. synzeal.com This molecule is also an intermediate in the biosynthesis of nitric oxide from arginine. nih.gov The synthesis of Nω-hydroxy-L-arginine and its analogs can start from a protected arginine derivative like this compound. The tert-butyl ester protects the carboxylic acid, allowing for the selective chemical modification of the guanidino group to introduce the N-hydroxy functionality. These synthetic inhibitors are crucial for studying the physiological roles of arginase and for developing potential therapeutic agents. nih.gov
Substrate Analogs for Enzyme Studies
This compound and other arginine derivatives are used to synthesize substrate analogs for various enzymes. purdue.edunih.gov These analogs are designed to mimic the natural substrate of an enzyme but are modified in a way that they either inhibit the enzyme or allow for the study of the enzyme's mechanism of action. ru.nl
For example, in the study of proteases that cleave peptide bonds after an arginine residue, a peptide synthesized with an arginine analog derived from this compound can be used to probe the enzyme's active site. The tert-butyl ester can be part of a larger synthetic scheme to create a non-hydrolyzable peptide bond or to introduce a spectroscopic label near the cleavage site. These substrate analogs are indispensable tools for understanding enzyme kinetics, structure-function relationships, and for screening potential drug candidates that target these enzymes. purdue.edunih.gov
Investigation of Protein-Peptide Interactions and Biological Pathways using this compound Derived Peptides
Mimicry of Natural Proteins and Their Functional Elucidation
Peptides synthesized using this compound are frequently employed to mimic the functional domains of natural proteins. This strategy of molecular mimicry is essential for isolating and understanding specific protein-peptide interactions that drive biological pathways. The arginine residue is of particular importance due to its guanidinium (B1211019) group, which is positively charged under physiological conditions and can form strong, specific non-covalent bonds. nih.govmdpi.com
Key Interaction Mechanisms:
Electrostatic Interactions: The guanidinium group's positive charge allows it to form bidentate hydrogen bonds with negatively charged groups like phosphate, sulfate, and carboxylate found on other proteins or cell membranes. mdpi.comresearchgate.net This ability is crucial for mimicking the binding interfaces of natural proteins.
Cation-π Interactions: Arginine can interact with aromatic residues such as tryptophan, which is often found buried in the hydrophobic core of folded proteins. nih.gov By mimicking these interactions, synthetic peptides can probe the dynamics of protein folding and aggregation. nih.gov
Research Applications: Researchers design these arginine-rich peptides as inhibitors or modulators of protein-protein interactions. For example, in the study of diseases like Alzheimer's, peptides containing arginine have been designed to mimic parts of the amyloid-beta peptide. These mimics can interfere with the aggregation process of the natural peptide, a key pathological event. nih.gov Similarly, arginine-rich cell-penetrating peptides (CPPs), such as those derived from the HIV-1 Tat protein, are used to understand and replicate the mechanisms of cellular entry. Studies have shown that a peptide consisting of nine arginine residues (R9) has a significantly higher cellular uptake than the original Tat sequence, highlighting that the guanidinium group is a primary factor in this function. researchgate.netmdpi.com
The table below provides examples of how arginine-containing peptides are used to mimic and elucidate protein functions.
| Target System/Protein | Mimicked Function | Research Finding |
| Amyloid-Beta | Aggregation Inhibition | Arginine-containing peptides can bind to amyloid-beta monomers, masking hydrophobic regions and preventing self-association into toxic fibrils. nih.gov |
| HIV-1 Tat Protein | Cellular Translocation | Synthetic oligoarginine peptides mimic the Tat protein's ability to cross cell membranes, serving as vehicles for drug delivery. researchgate.netmdpi.com |
| Enzyme Active Sites | Substrate Binding | Peptides can be designed to mimic the charge distribution of a natural substrate, acting as competitive inhibitors to study enzyme kinetics. researchgate.net |
| Proteoglycans | Extracellular Matrix Binding | Cationic peptides interact with negatively charged glycosaminoglycans (GAGs) on the cell surface, a key step in cellular uptake pathways. mdpi.com |
Influence of Arginine Residues on Peptide Stability and Reactivity in Physiological Environments
The incorporation of arginine residues via this compound profoundly impacts the stability and reactivity of the resulting peptides, which are critical attributes for their function in a biological context. researchgate.net
Influence on Stability:
Conformational Stability: The rigid structure of the guanidinium group and its ability to form multiple hydrogen bonds can constrain the peptide backbone. This can lead to more defined secondary structures, such as polyproline type II helices, as observed in some arginine-rich peptides. nih.gov This conformational rigidity can protect the peptide from degradation by proteases, which often target flexible, unstructured regions. mdpi.com
Resistance to Proteolysis: The D-isomers of arginine are sometimes used in peptide synthesis. Peptides containing D-arginine have shown an even higher resistance to enzymatic degradation and, in some cases, enhanced cellular uptake compared to their L-arginine counterparts. mdpi.com
Aggregation Suppression: While arginine-containing peptides can be used to inhibit the aggregation of other proteins, arginine itself, when used as an excipient in formulations, can prevent the aggregation of therapeutic proteins, enhancing their shelf-life and solubility. oup.comresearchgate.net
Influence on Reactivity:
Enhanced Binding and Cellular Uptake: The strong positive charge of arginine is a key driver of its reactivity in physiological environments. It facilitates electrostatic attraction to negatively charged cell membranes, which are rich in phosphate-containing phospholipids (B1166683) and sulfated proteoglycans. mdpi.comnih.gov This interaction is the first step in many cellular uptake mechanisms. mdpi.com
Modulation of Biological Pathways: The metabolic products of arginine, such as nitric oxide (NO) and polyamines, are crucial signaling molecules. embopress.orgnih.gov Peptides that can influence local arginine concentrations or mimic its binding can thereby modulate these pathways. For instance, arginine metabolism plays a significant role in regulating immune cell reactivity, and peptides that interfere with this could have immunomodulatory effects. nih.gov
Susceptibility to Modification: Under conditions of oxidative stress, the arginine residue itself can be a target of chemical modification, such as carbonylation, which converts the positively charged side chain into a neutral aldehyde group. acs.orgnih.gov This change in charge and reactivity can alter protein interactions and has been implicated in various disease processes. acs.orgnih.gov
The following table summarizes the key effects of incorporating arginine into peptides.
| Peptide Property | Influence of Arginine Residue | Mechanism |
| Stability | Increased resistance to proteolysis. | Formation of rigid conformations and protection from enzymatic cleavage. mdpi.commdpi.com |
| Solubility | Can enhance solubility and prevent aggregation. | Electrostatic repulsion between positively charged peptides; interaction with water. nih.gov |
| Reactivity | Enhanced binding to cell surfaces. | Electrostatic attraction to negatively charged phospholipids and proteoglycans. mdpi.comnih.gov |
| Biological Activity | Modulation of cellular pathways. | Mimicry of natural protein binding sites; influencing local metabolite concentrations. nih.govnih.gov |
| Cell Penetration | Facilitates entry into cells. | The guanidinium group forms strong bonds with membrane components, facilitating translocation. researchgate.netmdpi.com |
Advanced Analytical Techniques and Characterization of H Arg Otbu 2hcl and Its Derivatives
Spectroscopic and Chromatographic Validation of Synthetic Products
The validation of synthetic peptides derived from H-Arg-OtBu 2HCl relies heavily on a combination of spectroscopic and chromatographic techniques. These methods are essential for assessing purity, monitoring reaction progress, and confirming the chemical structure of the synthesized molecules.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides and their derivatives. It is widely used to determine the purity of synthetic products and to monitor the progress of chemical reactions in real-time.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. nih.gov For peptides containing the this compound residue, specific considerations are necessary due to the basic nature of the arginine side chain and the presence of the tert-butyl protecting group. The purity of commercially available amino acid derivatives like H-Asp(OtBu)-OMe·HCl is often reported as greater than 99.0% as determined by HPLC. ruifuchemical.com
During solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the efficiency of coupling and deprotection steps. nih.govmdpi.com For instance, the progress of coupling reactions can be tracked by analyzing aliquots of the reaction supernatant at different time intervals. mdpi.com Similarly, the removal of protecting groups, such as the tert-butyl ester, can be monitored to ensure complete deprotection and to identify any potential side products. nih.govrenyi.hu The use of different mobile phases, such as those containing trifluoroacetic acid (TFA), is often required for the successful chromatographic separation of arginine-rich peptides, although this can cause ion suppression in mass spectrometry. chemrxiv.org
The following table summarizes typical HPLC conditions used for the analysis of arginine-containing peptides:
| Parameter | Condition | Reference |
| Column | C18 analytical column | nih.govrsc.org |
| Mobile Phase A | Water with 0.08% TFA | rsc.org |
| Mobile Phase B | Acetonitrile with 0.08% TFA | rsc.org |
| Gradient | Linear gradient of 0%–90% B | nih.gov |
| Detection | UV at 210 nm or 260/280 nm | nih.govrsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Mass spectrometry (MS) is a powerful technique for the structural elucidation and quantification of peptides. mdpi.com When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, enabling the identification and characterization of complex peptide mixtures. renyi.hu
For peptides derived from this compound, electrospray ionization (ESI) is a commonly used ionization method that transfers peptide ions from solution into the gas phase for MS analysis. caltech.edu High-resolution mass spectrometry can provide accurate molecular weight measurements, allowing for the confident assignment of a molecular formula. mdpi.com
Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization by fragmenting the precursor ions and analyzing the resulting product ions. mdpi.com However, the analysis of arginine-rich peptides can be challenging due to their high charge states in ESI and the potential for neutral losses of the labile protecting groups during collision-induced dissociation (CID). nih.gov Electron transfer dissociation (ETD) has emerged as a valuable alternative fragmentation technique for arginine-rich peptides, as it can provide more extensive sequence information and better localization of modifications. nih.govbiorxiv.org
MS is also instrumental in quantifying peptides. Stable isotope labeling by amino acids in cell culture (SILAC) combined with MS is a reliable method for quantifying relative differences in protein and peptide abundance. researchgate.net For absolute quantification, methods involving surrogate peptides and internal standards are often developed. chemrxiv.org
The following table outlines common mass spectrometry techniques and their applications in the analysis of arginine-containing peptides:
| Technique | Application | Reference |
| LC-MS | Separation and identification of complex peptide mixtures | renyi.hu |
| ESI-MS | Ionization of peptides for MS analysis | caltech.edu |
| High-Resolution MS | Accurate molecular weight determination | mdpi.com |
| CID-MS/MS | Peptide sequencing and structural characterization | nih.gov |
| ETD-MS/MS | Fragmentation of highly charged, arginine-rich peptides | nih.govbiorxiv.org |
| MALDI-TOF MS | Peptide fingerprinting and structural characterization | mdpi.comtno.nl |
| SILAC-MS | Relative quantification of peptides | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
Conformational Analysis and Structural Studies of this compound Containing Peptides
Understanding the three-dimensional structure of peptides is crucial for elucidating their biological function. Various spectroscopic and computational techniques are employed to study the conformation of peptides containing this compound.
Circular dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in different environments. For example, CD spectra can reveal whether a peptide adopts a random coil, α-helical, or β-sheet conformation in aqueous solution or in the presence of membrane-mimicking environments like liposomes or micelles. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level. For arginine-rich peptides, NMR can be used to study self-association and intermolecular interactions. pnas.org Techniques like 1H-13C heteronuclear single quantum coherence (HSQC) can provide insights into the local chemical environment of specific residues. pnas.org
Computational Chemistry Approaches in Understanding this compound Reaction Mechanisms and Derived Peptide Function
Computational chemistry provides a powerful lens to investigate chemical reactions and biological processes at a molecular level. nextmol.commontclair.edu By simulating molecular behavior, these methods can predict properties, elucidate reaction mechanisms, and guide experimental design. scielo.brsolubilityofthings.com
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nextmol.com All-atom MD simulations of arginine-rich peptides can reveal detailed information about their interactions with other molecules, such as RNA or lipid membranes. nih.govbiorxiv.org These simulations can elucidate the role of specific interactions, like hydrogen bonds and cation-π interactions, in regulating peptide diffusion and binding. nih.gov Coarse-grained MD simulations can be used to study larger systems and longer timescales, providing insights into processes like peptide-membrane interactions and penetration. nih.gov
Hybrid QM/MM methods combine the accuracy of quantum mechanics (QM) for a specific region of interest with the efficiency of molecular mechanics (MM) for the surrounding environment. csic.esmpg.de This approach is particularly useful for studying enzymatic reactions and other processes involving changes in electronic structure. scielo.brmdpi.com QM/MM studies can be used to investigate reaction pathways, calculate activation energies, and understand the role of the protein environment in catalysis. mdpi.com For instance, QM/MM can be employed to model the interaction of ligands with protein binding sites, providing insights into the structural basis of molecular recognition. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry and physics for analyzing the electronic structure and predicting the physicochemical properties of molecules such as this compound and its derivatives. eaglebio.comcaymanchem.comclinisciences.com This theoretical framework is founded on the principle that the ground-state properties of a system can be uniquely determined by its electron density. eaglebio.com By solving the Kohn-Sham equations, DFT provides a practical approach to approximate the many-electron problem, enabling detailed investigation of molecular characteristics from first principles. eaglebio.com
In the study of arginine derivatives, DFT calculations are instrumental in predicting and corroborating experimental findings. Research on novel arginine derivatives synthesized with biologically active acids (acetylsalicylic, butyric, nicotinic, and succinic acids) showcases the utility of DFT. caymanchem.com For these compounds, DFT has been applied to optimize molecular geometries and predict spectroscopic parameters, which are then compared with experimental data from IR, ¹H NMR, and ¹³C NMR spectroscopy. caymanchem.com
A key application of DFT is the analysis of electronic properties through the visualization of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). caymanchem.comnih.gov The energy difference between HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for understanding a molecule's reactivity and electronic transitions. caymanchem.com For instance, DFT calculations on certain arginine derivatives revealed that their maximum electromagnetic radiation absorption occurs in the range of 156.78-181.54 nm, corresponding to π-π* and n-π* electronic transitions. caymanchem.com Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to study these electronic transitions in the UV-Vis region of the spectrum. caymanchem.com
DFT is also used to elucidate the role of non-covalent interactions, which are vital for molecular conformation and stability. The Quantum Theory of Atoms in Molecules (QTAIM) topological analysis, a method often used in conjunction with DFT, has demonstrated that intermolecular hydrogen bonds play a crucial role in the formation and structural integrity of arginine derivatives. caymanchem.com This ability to model both covalent and non-covalent interactions makes DFT an invaluable tool for the in-silico design and characterization of complex molecules built from precursors like this compound.
Table 1: Representative Electronic Properties of Arginine Derivatives Calculated by DFT This table presents illustrative data based on findings from DFT studies on various arginine derivatives to demonstrate the type of information generated.
| Arginine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Predicted λmax (nm) |
| Arginine-Acetylsalicylic Acid | -6.8 | -0.5 | 6.3 | 175.43 |
| Arginine-Butyric Acid | -6.5 | -0.2 | 6.3 | 181.54 |
| Arginine-Nicotinic Acid | -6.7 | -0.8 | 5.9 | 156.78 |
| Arginine-Succinic Acid | -7.1 | -0.4 | 6.7 | 162.11 |
Data adapted from a study on novel arginine derivatives. caymanchem.com
Bioanalytical Methods for Assessing Peptide-Receptor Binding and Enzyme Activity (e.g., Surface Plasmon Resonance, Radioactive Assays)
To evaluate the biological function of peptides synthesized using this compound, various bioanalytical methods are employed to characterize their interactions with biological targets like receptors and enzymes. Techniques such as Surface Plasmon Resonance (SPR) and radioactive assays are fundamental in determining binding kinetics and enzyme activity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a real-time, label-free optical biosensing technology used to measure molecular binding interactions. eurofinsdiscovery.comresearchgate.net The technique allows for the dynamic analysis of how peptides or small molecules bind to a target protein immobilized on a sensor chip. eurofinsdiscovery.com This provides detailed information on the kinetics of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. eurofinsdiscovery.com
SPR has been effectively used to study inhibitors of enzymes that act on arginine residues. In one study, SPR was used to analyze the binding kinetics of small molecule inhibitors targeting Protein Arginine Methyltransferase-5 (PRMT5), an enzyme that methylates arginine residues. eurofinsdiscovery.com The analysis revealed how the inhibitors' binding affinity was influenced by the presence of different cofactors, with KD values ranging from the low-micromolar to the high-picomolar range, indicating very high affinity under certain conditions. eurofinsdiscovery.com Similarly, SPR has been used to characterize the binding of inhibitors to Arginase-1, another key enzyme in arginine metabolism, by measuring interactions at different pH levels to understand how environmental conditions affect potency. oxfordbiomed.com These studies exemplify how SPR can be used to screen and characterize the potency and mechanism of action of peptide derivatives originating from this compound.
Table 2: Example of SPR Kinetic Analysis for Arginine-Targeting Small Molecule Inhibitors This table illustrates the type of kinetic data obtained from SPR experiments, based on a study of PRMT5 inhibitors. eurofinsdiscovery.com
| Compound | Target | Cofactor Present | Affinity (KD) |
| VY-5-173 | PRMT5 | MTA | Low-Micromolar (μM) |
| VY-5-173 | PRMT5 | SAH | Mid-Nanomolar (nM) |
| VY-5-173 | PRMT5 | SAM | High-Picomolar (pM) |
| VY-5-177 | PRMT5 | SAM | High-Picomolar (pM) |
| VY-5-178 | PRMT5 | SAM | High-Picomolar (pM) |
Data derived from findings on small molecule inhibitors of PRMT5. eurofinsdiscovery.com
Radioactive Assays
Radioactive assays are a classic and highly sensitive method for measuring enzyme activity. researchgate.net These assays typically rely on a radiolabeled substrate, such as L-[³H]arginine or L-[¹⁴C]arginine, to track the enzymatic conversion to a product. caymanchem.comnih.gov The high sensitivity of this method allows for the detection of enzyme activity at the picomole level. caymanchem.com
This technique is the standard method for measuring the activity of key enzymes in arginine metabolism, such as Nitric Oxide Synthase (NOS) and Arginase. eaglebio.comcaymanchem.comnih.gov
NOS Activity Assay : The activity of NOS isoforms (e.g., eNOS, nNOS, iNOS) is determined by monitoring the conversion of radiolabeled L-arginine (e.g., L-[¹⁴C]arginine) to L-citrulline. caymanchem.comeurofinsdiscovery.com The reaction mixture is incubated, and then the unconverted radioactive arginine is separated from the newly formed radioactive citrulline, often using ion-exchange chromatography. caymanchem.com The radioactivity of the eluted citrulline is then quantified using a scintillation counter to determine the rate of the enzyme-catalyzed reaction.
Arginase Activity Assay : Similarly, arginase activity is measured by tracking the conversion of L-[guanido-¹⁴C]arginine to [¹⁴C]urea. nih.gov After incubation, the radioactive urea (B33335) product is separated from the substrate and quantified. nih.gov This method is considered highly sensitive and is not affected by pre-existing urea in the sample. researchgate.net
These radioactive assays are crucial for determining the inhibitory or modulatory effects of new peptide compounds on their target enzymes. By measuring the change in the rate of radioactive product formation in the presence of a test compound, researchers can calculate key parameters like the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
Emerging Research Directions and Future Perspectives
Development of Novel Protecting Group Strategies for Arginine Derivatives
The synthesis of arginine-containing peptides presents a unique challenge due to the high basicity and nucleophilicity of the side-chain guanidinium (B1211019) group. While the OtBu group in H-Arg-OtBu 2HCl effectively protects the carboxylic acid, the choice of side-chain protection is critical for successful synthesis, influencing solubility and preventing side reactions. mdpi.com For decades, the Fmoc/tBu SPPS strategy has been dominant, but the protecting groups used for arginine, particularly the arylsulfonyl-based class like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are not without their drawbacks. mdpi.comnih.gov This has spurred the development of innovative protecting group strategies to overcome these limitations.
Recent research has focused on groups that offer milder cleavage conditions, improved stability, and prevention of common side reactions like δ-lactam formation. mdpi.comnih.gov For instance, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been reported as a highly acid-labile sulfonyl protector, more so than the widely used Pbf. nih.govub.edu Other novel groups like dibenzosuberyl and dibenzosuberenyl are notable for their removal under very mild conditions, which helps to minimize side reactions. nih.gov
A renewed interest has also been shown in the nitro (NO2) group, a classic protecting group that is now being revisited. mdpi.comresearchgate.net Studies demonstrate that the NO2 group effectively prevents the formation of δ-lactam during the coupling of arginine. mdpi.comresearchgate.net Furthermore, its removal can be achieved under mild, non-catalytic hydrogenation conditions using reagents like tin(II) chloride (SnCl2), even while the peptide is still attached to the resin. mdpi.com Researchers are also exploring entirely new concepts, such as masking the guanidine (B92328) moiety with lipophilic, enzyme-sensitive alkoxycarbonyl groups, which could be beneficial for creating peptide prodrugs. mdpi.com
Table 1: Comparison of Novel and Traditional Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Class | Key Advantages | Removal Conditions | Citations |
|---|---|---|---|---|---|
| Traditional Groups | |||||
| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Arylsulfonyl | Widely used, commercially available | Standard TFA cocktails | mdpi.comnih.gov |
| Novel Groups | |||||
| 1,2-Dimethylindole-3-sulfonyl | MIS | Sulfonyl | More acid-labile than Pbf | Mildly acidic conditions | nih.govub.edu |
| Dibenzosuberyl | Dbs | - | Removable under very mild conditions, reduces side reactions | Mildly acidic conditions | nih.gov |
| Nitro | NO2 | - | Prevents δ-lactam formation, stable | SnCl2 in mild acid | mdpi.comresearchgate.net |
| Bis-tert-butyloxycarbonyl | (Boc)2 | Carbamate | - | TFA-H2O (95:5) at room temperature | mdpi.com |
High-Throughput Synthesis and Screening of this compound-Based Combinatorial Libraries
The quest for novel therapeutic agents has been revolutionized by high-throughput synthesis (HTS) and screening of combinatorial chemical libraries. nih.govjmb.or.kr this compound is an ideal building block for constructing vast libraries of arginine-containing peptides due to its suitability for automated SPPS. Combinatorial methods, such as the "one-bead-one-compound" (OBOC) technique and split-and-pool synthesis, can generate libraries containing millions to billions of distinct molecular sequences. ucdavis.educhemrxiv.org
These large libraries are then subjected to screening against biological targets to identify "hit" compounds. pnas.org A variety of screening platforms are employed, from on-bead assays that can be analyzed in minutes to solution-phase screening in microtiter plates. nih.govucdavis.edu For example, a positional scanning synthetic combinatorial library (PS-SCL) approach was used to screen over 47 million different hexapeptides to discover novel antimicrobial agents. jmb.or.kr This methodology allows for the rapid identification of amino acids that are most important for activity at each position in the peptide sequence. jmb.or.kr
Recent technological advancements are pushing the boundaries of HTS even further. A fiber-optic array scanning technology (FAST) platform enables the screening of bead-based libraries at a rate of approximately 5 million compounds per minute. chemrxiv.org Such ultra-high-throughput capabilities, combined with sophisticated mass spectrometry techniques for sequencing the hit compounds, are accelerating the discovery of novel ligands for challenging protein targets. chemrxiv.orgnih.gov The integration of this compound and other arginine derivatives into these platforms is crucial for exploring the chemical space of arginine-rich peptides for therapeutic and diagnostic purposes.
Table 2: High-Throughput Platforms for Arginine-Containing Peptide Library Screening
| Platform/Methodology | Description | Throughput | Application Example | Citations |
|---|---|---|---|---|
| One-Bead-One-Compound (OBOC) | Each bead in a resin pool carries a unique compound, synthesized via split-and-pool. | High to Ultra-High | Discovery of cancer-targeting ligands and enzyme inhibitors. | ucdavis.educhemrxiv.org |
| Positional Scanning Synthetic Combinatorial Library (PS-SCL) | Screening of sub-libraries where one position is fixed while others are mixtures to determine key residues. | High | Identification of antimicrobial hexapeptides against phytopathogenic bacteria. | jmb.or.kr |
| Peptide Microarrays | Peptides are synthesized or "printed" in an ordered array on a planar surface for parallel screening. | High | Cell adhesion and functional assays, drug combination screening. | ucdavis.edu |
Mechanistic Studies of Arginine-Modifying Enzymes and Their Relevance to this compound Chemistry
Peptides synthesized using this compound contain arginine residues that can be recognized and modified by specific enzymes within the body. Understanding the mechanisms of these arginine-modifying enzymes is paramount, as it allows for the rational design of compounds that can act as substrates, inhibitors, or probes to study biological processes. The dysregulation of these enzymes is often linked to human diseases, making them attractive therapeutic targets. acs.orgnih.gov
Two major classes of enzymes that post-translationally modify histone arginine residues are Protein Arginine Deiminases (PADs) and Protein Arginine Methyltransferases (PRMTs). nih.gov
Protein Arginine Deiminases (PADs): This family of calcium-dependent enzymes catalyzes citrullination, the conversion of a positively charged arginine residue to a neutral citrulline. tandfonline.comtandfonline.comnih.gov This change can profoundly impact protein structure and function. acs.org Overexpression or hyperactivity of PADs, particularly PAD4, is implicated in autoimmune diseases like rheumatoid arthritis and in cancer. tandfonline.comnih.gov Mechanistic studies have revealed that most PADs use a "reverse protonation" mechanism involving a key cysteine residue (Cys645 in PAD4). acs.orgnih.gov However, PAD2 appears to utilize a different, substrate-assisted mechanism. acs.orgacs.org This mechanistic knowledge is critical for designing specific inhibitors against different PAD isozymes.
Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the transfer of methyl groups to the guanidinium side chain of arginine, a modification that plays a key role in regulating gene expression and DNA repair. nih.govubc.ca
Other significant arginine-modifying enzymes include bacterial arginine deiminase (ADI), which depletes arginine in the microenvironment, and various arginine hydroxylases involved in natural product biosynthesis. frontiersin.orgmdpi.com The chemistry of this compound is directly relevant as it provides the scaffold for synthesizing specific peptide sequences that can be used to probe the activity of these enzymes or to develop potent and selective inhibitors for therapeutic intervention.
Table 3: Key Arginine-Modifying Enzymes and Their Relevance
| Enzyme Family | Catalyzed Reaction | Catalytic Mechanism Highlight | Relevance to this compound Chemistry | Citations |
|---|---|---|---|---|
| Protein Arginine Deiminases (PADs) | Arginine → Citrulline (Citrullination) | Nucleophilic attack by an active site cysteine. | Design of inhibitors for inflammatory diseases and cancer. | acs.orgtandfonline.comtandfonline.comnih.gov |
| Protein Arginine Methyltransferases (PRMTs) | Arginine → Methylated Arginine | Ordered bi-bi sequential mechanism where AdoMet binds first. | Design of probes and inhibitors to study epigenetic regulation. | nih.govubc.ca |
| Arginine Deiminase (bacterial, ADI) | Arginine → Citrulline + Ammonia | Hydrolysis of arginine. | Development of arginine-depleting cancer therapies. | mdpi.com |
Expanding the Therapeutic Landscape of this compound-Derived Compounds
The versatility of this compound as a synthetic precursor allows for the development of a wide array of arginine-based compounds with significant therapeutic potential. ontosight.aiontosight.ai By incorporating this building block into peptides, peptidomimetics, and other small molecules, researchers are targeting a broad spectrum of diseases.
Oncology: Arginine metabolism is a critical pathway for many tumors, making it a prime target. mdpi.com This has led to the development of PET imaging tracers to visualize tumors with altered arginine metabolism and arginine-depleting enzymes as therapeutics. mdpi.commdpi.com Furthermore, the iconic Arg-Gly-Asp (RGD) peptide sequence, synthesized using arginine building blocks, is widely used to target integrins overexpressed on tumor vasculature for both imaging and therapy. google.com More recently, functionalized arginine derivatives have been developed as nanocarriers for the targeted intracellular delivery of protein-based cancer therapies. mdpi.com
Infectious Diseases: As demonstrated by high-throughput screening of combinatorial libraries, arginine-rich peptides are a promising source of new antimicrobial agents with activity against pathogenic bacteria. jmb.or.kr
Inflammatory and Autoimmune Disorders: Given the central role of PAD enzymes in diseases like rheumatoid arthritis and multiple sclerosis, there is intense focus on developing inhibitors. tandfonline.comtandfonline.com Peptidomimetic inhibitors designed based on the arginine substrate structure are a major area of research. tandfonline.com
Drug Delivery and Formulation: Arginine derivatives are being used to enhance the therapeutic properties of existing drugs. google.com Attaching an amino acid like arginine can improve a drug's solubility, bioavailability, and ability to cross cell membranes, leading to a better therapeutic index. google.com Chitosan (B1678972) membranes incorporating arginine derivatives have also shown promise in accelerating wound healing. researchgate.net
The future therapeutic landscape for compounds derived from this compound is vast and continues to expand as our understanding of the biological roles of arginine deepens and synthetic methodologies become more sophisticated.
Table 4: Therapeutic Areas for this compound-Derived Compounds
| Therapeutic Area | Molecular Target/Strategy | Example Compound Type | Desired Outcome | Citations |
|---|---|---|---|---|
| Oncology | Tumor Integrins (αvβ3) | RGD-containing cyclic peptides | Inhibition of angiogenesis, targeted drug/imaging agent delivery. | google.com |
| Arginine Metabolism | Arginine-depleting enzymes (ADI), PET tracers | Starvation of arginine-auxotrophic tumors, tumor imaging. | mdpi.commdpi.com | |
| CD44 Receptors | Hyaluronic acid-coated arginine-based nanocarriers | Targeted intracellular delivery of protein therapeutics. | mdpi.com | |
| Infectious Diseases | Bacterial Cell Membranes | Cationic antimicrobial peptides | Disruption of bacterial membranes to kill pathogens. | jmb.or.kr |
| Autoimmune Diseases | Protein Arginine Deiminase 4 (PAD4) | Peptidomimetic inhibitors | Reduction of pathogenic citrullination in rheumatoid arthritis. | tandfonline.comtandfonline.com |
| Drug Delivery | General Drug Properties | Amino acid-drug conjugates | Improved bioavailability, solubility, and reduced toxicity of parent drug. | google.com |
| Wound Healing | Tissue Regeneration | Arginine-derivative-loaded chitosan membranes | Accelerated re-epithelialization and healing of burn wounds. | researchgate.net |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing H-Arg-OtBu·2HCl, and how is its purity validated?
- Synthesis : H-Arg-OtBu·2HCl is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The arginine side chain is protected with a nitro or tosyl group, and the tert-butyl ester (OtBu) is used for carboxyl protection. Coupling reagents like HBTU or HATU are employed with DIPEA as a base .
- Purity Validation : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) with UV detection at 220 nm is standard. Mass spectrometry (MS) confirms molecular weight (303.3 g/mol), and elemental analysis ensures stoichiometric HCl content .
Q. What are the solubility properties of H-Arg-OtBu·2HCl in common laboratory solvents?
- H-Arg-OtBu·2HCl is highly soluble in polar aprotic solvents like DMSO (≥20 mg/mL) and ethanol (≥2 mg/mL), but poorly soluble in water. Sonication or mild heating (30–40°C) can enhance dissolution. Solubility data should be cross-referenced with batch-specific certificates of analysis (CoA) .
Q. How should H-Arg-OtBu·2HCl be stored to maintain stability?
- Store lyophilized powder at -20°C in airtight, desiccated containers. Reconstituted solutions in DMSO are stable for >3 months at -80°C. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during H-Arg-OtBu·2HCl incorporation into peptide sequences?
- Use a molar excess (2–3 equivalents) of H-Arg-OtBu·2HCl relative to the resin-bound peptide. Activate with HATU/DIPEA in DMF for 30–60 minutes. Monitor coupling via Kaiser test or HPLC. Steric hindrance from the OtBu group may necessitate extended reaction times (2–4 hours) .
Q. What analytical methods resolve contradictions in reported stability data for H-Arg-OtBu·2HCl under acidic conditions?
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) with LC-MS to track degradation products (e.g., tert-butyl cleavage or arginine oxidation). Compare findings with literature using identical buffers (e.g., 0.1% TFA vs. acetic acid) to isolate pH-dependent degradation pathways .
Q. How does H-Arg-OtBu·2HCl’s stereochemical integrity impact its utility in chiral peptide synthesis?
- Chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy verifies enantiomeric purity. Racemization risks increase at elevated temperatures (>50°C) or prolonged exposure to basic conditions. Use low-temperature coupling (0–4°C) to minimize epimerization .
Q. What strategies mitigate batch-to-batch variability in H-Arg-OtBu·2HCl’s HCl content?
- Perform potentiometric titration with AgNO3 to quantify chloride ions. Adjust stoichiometry during synthesis by varying HCl gas exposure. Cross-validate with ion chromatography (IC) for trace anion analysis .
Methodological Considerations
- Data Contradiction Analysis : Compare dissolution profiles (e.g., USP Apparatus II) across batches to identify outliers. Use multivariate analysis (e.g., PCA) to correlate impurities with synthesis parameters .
- Experimental Design : For stability studies, include control groups with unprotected arginine derivatives to isolate OtBu-specific degradation effects. Document protocols per Beilstein Journal guidelines, ensuring reproducibility via detailed supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
